1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI)
CAS No.:
Cat. No.: VC18532638
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O2 |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | (4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine |
| Standard InChI | InChI=1S/C14H18O2/c1-2-15-13-7-5-11-16-14-8-4-3-6-12(14)9-10-13/h3-4,6-8H,2,5,9-11H2,1H3/b13-7+ |
| Standard InChI Key | QDZYEPSZSVBVTR-NTUHNPAUSA-N |
| Isomeric SMILES | CCO/C/1=C/CCOC2=CC=CC=C2CC1 |
| Canonical SMILES | CCOC1=CCCOC2=CC=CC=C2CC1 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, (4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine, reflects its fused bicyclic system comprising a benzene ring and a partially saturated oxazine moiety. Key structural features include:
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Ethoxy group (-OCH₂CH₃) at position 5, which influences electronic properties and reactivity.
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Tetrahydro-2,3,6,7-hydrogenation reducing ring strain and enhancing stability.
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(4E) stereochemistry, indicating the spatial arrangement of substituents around the double bond.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| CAS Number | 346620-79-9 |
| IUPAC Name | (4E)-5-ethoxy-2,3,6,7-tetrahydro-1-benzoxonine |
| SMILES | CCOC1=CCCOC2=CC=CC=C2CC1 |
| InChI Key | QDZYEPSZSVBVTR-NTUHNPAUSA-N |
The ethoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution reactions to specific positions on the aromatic ring. The tetrahydro configuration introduces conformational flexibility, enabling interactions with biological targets .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 1-Benzoxonin,5-ethoxy-2,3,6,7-tetrahydro-,(4E)-(9CI) involves multi-step organic reactions, typically starting with condensation between carvone and phenolic derivatives under acidic conditions . A representative pathway includes:
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Condensation: Carvone reacts with olivetol (a dihydroxybenzene derivative) in the presence of phosphorus oxychloride to form a bicyclic ketone intermediate.
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Reduction: The ketone intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
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Functionalization: Etherification with ethyl bromide introduces the ethoxy group at position 5.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR): Used to confirm regioselectivity and stereochemistry. For example, the ethyl group’s protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.6 ppm).
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High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by separating synthetic byproducts.
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Mass Spectrometry: Molecular ion peak at m/z 218.29 confirms the molecular weight.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its ethoxy group and unsaturated oxazine ring:
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Nucleophilic Substitution: The ethoxy group can act as a leaving group in SN2 reactions, enabling substitution with amines or thiols.
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Electrophilic Aromatic Substitution (EAS): Electron-rich aromatic ring undergoes nitration or sulfonation at positions ortho and para to the ethoxy group.
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Hydrogenation: Further saturation of the oxazine ring is achievable via catalytic hydrogenation, altering physicochemical properties .
Table 2: Comparative Reactivity of Benzoxonin Derivatives
| Derivative | Reactivity Profile | Key Reactions |
|---|---|---|
| 1-Benzoxonin (Parent) | Moderate EAS activity | Nitration, sulfonation |
| 5-Methoxy analog | Enhanced electron density | Faster halogenation |
| Fully saturated analog | Reduced ring strain | Resistant to oxidation |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for designing sEH inhibitors. For example, replacing the ethoxy group with a trifluoromethyl moiety improved metabolic stability in microsomal assays (t₁/₂ > 60 minutes vs. 12 minutes for ethoxy) .
Chemical Probes
Comparison with Structurally Related Compounds
Table 3: Structural and Functional Comparison
The benzoxonin core offers a balance between rigidity and flexibility, making it superior to simpler phenolics in target binding .
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